1-(ethylsulfonyl)-N-isopropyl-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-isopropyl-4-piperidinecarboxamide, also known as EIPPC, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds displayed excellent inhibitory potential, with molecular docking studies providing insights into their binding interactions with human AChE and BChE proteins (Khalid et al., 2014).
Application in Li-ion Batteries
The compound 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) has been identified as an effective co-solvent in Li-ion batteries. It demonstrated better conductivity and performance in mixed electrolyte systems compared to other piperidinium-based ionic liquids, showcasing its potential to enhance the efficiency of energy storage devices (Kim et al., 2013).
Development of Hyperbranched Polymers
Research into the synthesis of hyperbranched polymers based on piperidine-4-one has led to the creation of polymers with a 100% degree of branching. These materials, which react with aromatic nucleophiles to form irreversibly diarylated compounds, have potential applications in creating new materials with unique properties (Sinananwanich et al., 2009).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone derivatives containing piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds showed significant activity in various assays, indicating their potential as therapeutic agents for diseases where oxidative stress and cholinesterase inhibition are beneficial (Karaman et al., 2016).
Enantioseparation Techniques
A study on enantioseparation of basic active pharmaceutical ingredients using reversed phase and normal phase liquid chromatography demonstrated the ability to achieve baseline separation of enantiomers. This methodology could be crucial for the development of chiral drugs, ensuring purity and efficacy (Zhou et al., 2010).
properties
IUPAC Name |
1-ethylsulfonyl-N-propan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-17(15,16)13-7-5-10(6-8-13)11(14)12-9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXDFIPXRKCGDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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